

Application Notes and Protocols for High-Throughput Screening of Adafosbuvir Analogues

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Compound of Interest

Compound Name: Adafosbuvir

Cat. No.: B605176

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Introduction

Adafosbuvir (formerly AL-335) is a phosphoramidate prodrug of a uridine nucleotide analog that potently inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] As a critical component of antiviral drug discovery, high-throughput screening (HTS) plays a pivotal role in the identification and characterization of novel **adafosbuvir** analogues with enhanced potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for robust HTS assays designed to evaluate the efficacy of **adafosbuvir** analogues. The assays described herein are tailored for a 384-well format to maximize throughput and efficiency.

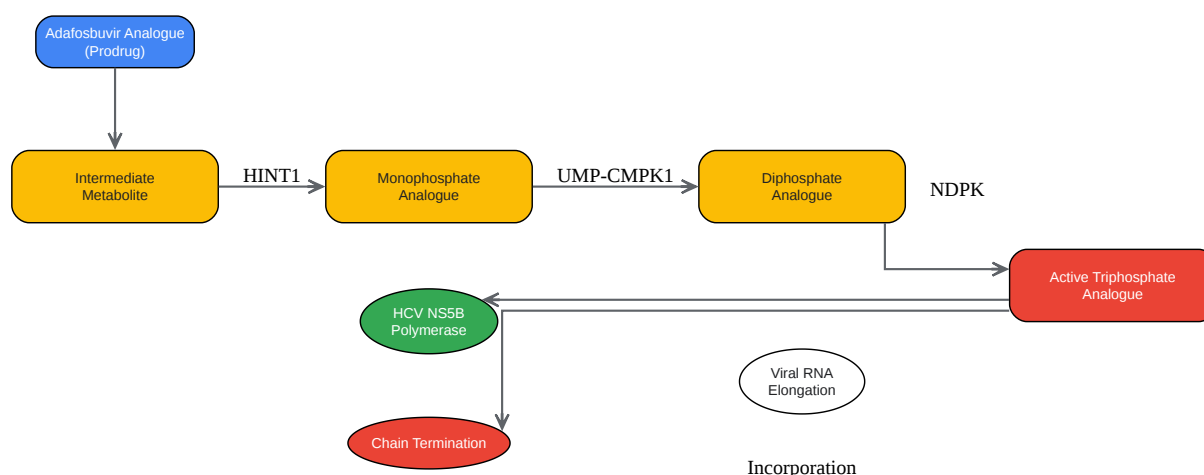
Mechanism of Action and Signaling Pathway

Adafosbuvir is administered as a prodrug to facilitate its entry into hepatocytes. Once inside the cell, it undergoes a multi-step enzymatic conversion to its active triphosphate form, which then acts as a chain terminator during HCV RNA replication.[3][4]

The intracellular activation cascade of **adafosbuvir** is as follows:

- Initial Hydrolysis: The prodrug is first hydrolyzed by cellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an intermediate metabolite.[3][5]

- **Phosphoramidate Cleavage:** The phosphoramidate moiety is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form of the analogue.[5]
- **Sequential Phosphorylation:** The monophosphate is subsequently phosphorylated by uridine monophosphate-cytidine monophosphate kinase 1 (UMP-CMPK1) to the diphosphate, and finally by nucleoside diphosphate kinase (NDPK) to the active triphosphate metabolite.[5]
- **Chain Termination:** The active triphosphate analogue mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase.[3][6] Due to the modification at the 2'-position of the ribose sugar, the incorporation of the analogue prevents further elongation of the RNA strand, thus terminating viral replication.[6]



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Caption: Intracellular activation pathway of **Adafosbuvir** analogues.

High-Throughput Screening Assays

A tiered approach to HTS is recommended, beginning with a primary screen using a cell-based assay to assess antiviral activity in a biological context, followed by secondary biochemical assays to confirm the mechanism of action.

Primary Screening: Cell-Based HCV Replicon Assay

This assay utilizes a human hepatoma cell line (Huh-7) that stably harbors a subgenomic HCV replicon. The replicon contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.

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